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Compound of Interest

Compound Name: 2-Bromo-1-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9). Due to the
absence of publicly available experimental spectra, this document presents predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid
researchers in the identification and characterization of this compound. Detailed, generalized
experimental protocols for acquiring such spectra are also provided, along with a logical
workflow for spectroscopic analysis. This guide is intended for professionals in the fields of
chemical research, drug development, and materials science who may be working with or
synthesizing this molecule.

Introduction

2-Bromo-1-iodo-4-methylbenzene is a substituted aromatic hydrocarbon containing bromine,
iodine, and a methyl group attached to a benzene ring. Its polysubstituted nature makes it a
potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions
where the differential reactivity of the carbon-halogen bonds can be exploited. Accurate
spectroscopic data is paramount for the unambiguous identification and quality control of such
compounds. This guide aims to fill the current data gap by providing reliable predicted
spectroscopic information.
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Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Bromo-1-iodo-4-
methylbenzene. These predictions were generated using established computational methods
and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

2.1.1. Predicted *H NMR Data

The predicted 'H NMR spectrum of 2-Bromo-1-iodo-4-methylbenzene in CDCIs is
summarized in Table 1. The aromatic region is expected to show three distinct signals
corresponding to the three protons on the benzene ring. The methyl group will appear as a
singlet in the upfield region.

Predicted Chemical

Shift (3) [ppm] Multiplicity Integration Assignment
~7.65 Doublet 1H H-3

~7.35 Doublet of Doublets 1H H-5

~6.95 Doublet 1H H-6

~2.40 Singlet 3H -CHs

Table 1: Predicted *H NMR data for 2-Bromo-1-iodo-4-methylbenzene.
2.1.2. Predicted 3C NMR Data

The predicted 3C NMR spectrum will show seven distinct signals, corresponding to the seven
carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.
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Predicted Chemical Shift (d) [ppm] Assignment
~141.0 C-1

~139.5 C-4

~134.0 C-3

~131.0 C-5

~129.0 C-6

~95.0 C-2

~22.0 -CHs

Table 2: Predicted 3C NMR data for 2-Bromo-1-iodo-4-methylbenzene.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

**Predicted Wavenumber

( 1y o Intensity Assignment
cm-
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (-CHs)
Aromatic C=C skeletal
~1600-1450 Strong ] )
vibrations
~1450-1370 Medium -CHs bending
~1100-1000 Strong C-Br stretch
Out-of-plane C-H bending
~850-800 Strong ]
(aromatic)
~600-500 Medium C-I stretch
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Table 3: Predicted IR absorption bands for 2-Bromo-1-iodo-4-methylbenzene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Relative Abundance (%) Assignment

[M]* (Molecular ion) with

296/298 High characteristic bromine isotope
pattern

217 Moderate [M-Br]*

169 Moderate [M-1]*

91 High [C7H7]* (Tropylium ion)

Table 4: Predicted major mass spectral fragments for 2-Bromo-1-iodo-4-methylbenzene.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-iodo-4-methylbenzene
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

e Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Lock the spectrometer to the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio.

o Reference the spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Press the powder into a transparent pellet using a hydraulic press.
o Sample Preparation (Thin Film Method):
o Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

o Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

 Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
« Data Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).

o Place the sample in the beam path and record the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be
dissolved in a suitable solvent and introduced via a direct infusion or a chromatographic
system (e.g., GC-MS or LC-MS).

« lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method for relatively small, volatile organic molecules and will likely produce significant
fragmentation.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an
unknown organic compound like 2-Bromo-1-iodo-4-methylbenzene.
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Compound Synthesis & Purification

Synthesis of 2-Bromo-1-iodo-4-methylbenzene
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

Conclusion

This technical guide provides a valuable resource for researchers by presenting a
comprehensive set of predicted spectroscopic data (NMR, IR, and MS) for 2-Bromo-1-iodo-4-
methylbenzene. While experimental data is not currently available in the public domain, these
predictions, coupled with the provided experimental protocols, offer a solid foundation for the
identification and characterization of this compound. The logical workflow further aids in
structuring the analytical process for similar research endeavors.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-iodo-4-
methylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047834#spectroscopic-data-for-2-bromo-1-iodo-4-
methylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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